molecular formula C13H23NO3 B1445097 Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate CAS No. 1423026-36-1

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Cat. No.: B1445097
CAS No.: 1423026-36-1
M. Wt: 241.33 g/mol
InChI Key: AESFAZXEICLRIQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is a compound that belongs to the class of organic compounds known as tropane alkaloids . These compounds are known for their wide array of interesting biological activities . The primary targets of this compound are likely to be the receptors or enzymes that interact with tropane alkaloids.

Mode of Action

Tropane alkaloids are known to bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes and physiological responses.

Result of Action

Tropane alkaloids are known to have a wide array of biological activities , which could result from changes in cellular processes induced by the compound’s interaction with its targets.

Chemical Reactions Analysis

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate can be compared with other similar compounds, such as:

These compounds share the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-3-17-13(16)6-9(2)14-10-4-5-11(14)8-12(15)7-10/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFAZXEICLRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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